molecular formula C43H56N8O8 B3338940 Segetalin E CAS No. 177602-12-9

Segetalin E

Cat. No. B3338940
CAS RN: 177602-12-9
M. Wt: 813 g/mol
InChI Key: PFLNHBDSHKCNNW-OPGKZIRUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Segetalin E is a proline-rich cyclic peptide . It is one of the distinct metabolites found in Vaccaria hispanica, a plant utilized medicinally in China and Turkey . The plant’s phytochemical diversity includes triterpenoid saponins, cyclic peptides, flavonoids, and others .


Synthesis Analysis

The first total synthesis of Segetalin E was achieved using a solution phase technique . The chemical structure of the compound was elucidated by FT-IR, 1H-NMR, 13C-NMR, FAB-MS spectral data, and elemental analyses .


Chemical Reactions Analysis

The biochemical characterization and crystal structures of the plant enzyme PCY1 involved in orbitide macrocyclization suggest that these macrocyclases may be ideal catalysts for the production of cyclic peptides like Segetalin E .

Scientific Research Applications

Synthetic and Biological Studies on Segetalin E

Segetalin E, a proline-rich cyclic peptide, has been synthesized and studied for its potential biological applications. This research revealed that Segetalin E exhibits significant cytotoxicity against Dalton’s lymphoma ascites (DLA) and Ehrlich’s ascites carcinoma (EAC) cell lines. Additionally, it demonstrates good anthelmintic activity against earthworms. These findings suggest potential therapeutic applications of Segetalin E in cancer treatment and as an anthelmintic agent (Dahiya & Kaur, 2007).

Structure and Activity in Vasorelaxation

Segetalin E, along with other segetalins, has been studied for its structure and biological activity. These cyclic peptides from Vaccaria segetalis show vasorelaxant activity against norepinephrine-induced contractions in rat aorta. This suggests potential for Segetalin E in cardiovascular research and therapy (Morita et al., 2006).

Conformational Analysis

Conformational analysis of Segetalin E has been conducted to understand its structure in different environments. Such studies are crucial for elucidating the mechanism of action of Segetalin E and can lead to the development of analogs with improved therapeutic properties (Morita et al., 1997).

Mechanism of Action

While the exact mechanism of action for Segetalin E is not explicitly stated in the available literature, it has been found to exhibit high cytotoxicity against Dalton’s lymphoma ascites (DLA) and Ehrlich’s ascites carcinoma (EAC) cell lines . It also showed anthelmintic activity against two earthworms M. konkanensis and P. corethruses at a dose of 2 mg/mL .

Future Directions

Cyclic peptides like Segetalin E show potential to be effective in cancer treatment and may offer promise as better candidates for combating cancer . They deserve further in vivo experiments to assess their possibility to act as promising antitumor agents in the future . Given their many demanded homologues, they have created new hope of discovering better compounds with desired properties in the field of challenging cancer diseases .

properties

IUPAC Name

(3S,6S,9S,15S,18S,24S)-18-[(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-15-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,20,23-heptone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H56N8O8/c1-24(2)19-31-38(54)48-33(21-27-22-44-30-10-6-5-9-29(27)30)42(58)50-17-7-11-34(50)40(56)45-23-36(53)46-32(20-26-13-15-28(52)16-14-26)39(55)49-37(25(3)4)43(59)51-18-8-12-35(51)41(57)47-31/h5-6,9-10,13-16,22,24-25,31-35,37,44,52H,7-8,11-12,17-21,23H2,1-4H3,(H,45,56)(H,46,53)(H,47,57)(H,48,54)(H,49,55)/t31-,32-,33-,34-,35-,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLNHBDSHKCNNW-OPGKZIRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)CC4=CC=C(C=C4)O)CC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)CC4=CC=C(C=C4)O)CC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H56N8O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170354
Record name Segetalin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

813.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Segetalin E

CAS RN

177602-12-9
Record name Segetalin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177602129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Segetalin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Segetalin E
Reactant of Route 2
Segetalin E
Reactant of Route 3
Segetalin E
Reactant of Route 4
Segetalin E
Reactant of Route 5
Segetalin E
Reactant of Route 6
Segetalin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.